(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

mGluR1 antagonism GPCR pharmacology neurological disorder research

This 1,2,3-triazole-pyrrolidine amide is a distinctive SAR probe for CNS drug discovery. Its N1-(3,4-dimethylphenyl) substituent provides a critical steric and electronic departure from unsubstituted or pyridinyl analogs, making it essential for mapping mGluR5 selectivity over mGluR1 (ref: CHEMBL584610, IC50=1800 nM) and for restricting the broad-spectrum serine hydrolase inhibition seen with the unsubstituted AA26-9 core. Supplied with a typical purity of 95%+, it's ready for direct use in biochemical and cellular assays.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1105215-25-5
Cat. No. B2840397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
CAS1105215-25-5
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3)C
InChIInChI=1S/C15H18N4O/c1-11-5-6-13(9-12(11)2)19-10-14(16-17-19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyNZKOHOKUUBNQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1105215-25-5: A 1,2,3-Triazole-Pyrrolidine Amide for mGluR and Serine Hydrolase Research Procurement


The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1105215-25-5) is a synthetic small molecule belonging to the 1,2,3-triazole-pyrrolidine amide class . Its core scaffold—a 1,2,3-triazole heterocycle connected to a pyrrolidine ring via a carbonyl linker—is a privileged structure in medicinal chemistry, featured in patents covering metabotropic glutamate receptor 5 (mGluR5) modulators and in publications describing serine hydrolase inhibitors . The compound is further distinguished by its N1-(3,4-dimethylphenyl) substituent, a motif that appears in structurally characterized triazole derivatives with reported biological activity .

Why Generic Substitution of CAS 1105215-25-5 with Unsubstituted Triazole-Pyrrolidine Analogs Risks Experimental Incomparability


Simply substituting the N1-(3,4-dimethylphenyl) group for an unsubstituted phenyl, pyridinyl, or piperidinyl congener is not supported by available comparison data and risks introducing uncharacterized activity shifts. The 1,2,3-triazole-pyrrolidine amide scaffold is a known pharmacophore for mGluR5 modulation and serine hydrolase inhibition , but the N1-aryl substituent critically influences both potency and selectivity. For example, an N1-pyridinyl analog (CHEMBL584610) displays mGluR1 antagonist activity with an IC50 of 1800 nM , while the N1-unsubstituted analog AA26-9 exhibits broad-spectrum serine hydrolase inhibition across >13 enzymes . The 3,4-dimethylphenyl substituent introduces distinct steric bulk, lipophilicity, and potential π-stacking interactions absent in simpler analogs, meaning biological activity cannot be assumed to transfer between variants without direct comparative profiling .

Quantitative Differentiation Evidence for CAS 1105215-25-5 Versus Its Closest 1,2,3-Triazole-Pyrrolidine Amide Analogs


mGluR1 Antagonist Activity: N1-(3,4-Dimethylphenyl) vs. N1-Pyridinyl Comparative Pharmacophore Assessment

The mGluR1 antagonist pharmacophore within the 1,2,3-triazole-pyrrolidine amide class is established by the N1-pyridinyl analog CHEMBL584610, which has a measured IC50 of 1800 nM against human mGluR1 in CHO cell membranes . The target compound replaces the pyridinyl moiety with a 3,4-dimethylphenyl group. While direct mGluR1 data for the target compound are not publicly available, the 3,4-dimethylphenyl substituent is expected to alter both lipophilicity (increased logP) and steric occupancy within the mGluR1 allosteric binding pocket. The AstraZeneca mGluR5 modulator patent (US 2009/0111822 A1) explicitly encompasses N1-aryl-1,2,3-triazole-pyrrolidine amides as a claimed scaffold class, confirming the relevance of this substitution pattern for metabotropic glutamate receptor modulation .

mGluR1 antagonism GPCR pharmacology neurological disorder research

Serine Hydrolase Inhibitory Potential: Structural Comparison with Broad-Spectrum Probe AA26-9

The closest structurally characterized serine hydrolase inhibitor in this scaffold class is AA26-9 (CAS 1312782-34-5, pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone), which is an ultrapotent, broad-spectrum inhibitor targeting over one-third of 40+ serine hydrolases detected in immortalized T cell lines, including FAAH, ABHD6, and LYPLA1/2 . AA26-9 lacks an N1-aryl substituent entirely, whereas the target compound carries a 3,4-dimethylphenyl group at N1. The Adibekian et al. study demonstrated that N1-carbamoyl-1,2,3-triazole ureas can achieve in vivo activity and tunable selectivity across the serine hydrolase family . The addition of the 3,4-dimethylphenyl substituent is predicted to alter the selectivity fingerprint of the triazole-pyrrolidine amide scaffold, potentially narrowing the broad-spectrum activity profile of the unsubstituted core toward specific serine hydrolase subfamilies.

serine hydrolase inhibition activity-based protein profiling chemical biology

GSK-3β Kinase Inhibition: Class-Level Evidence for 1-(3,4-Dimethylphenyl)-1,2,3-Triazole Bioactivity

The 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole substructure has been validated as a bioactive motif in GSK-3β inhibition. Compound 3n (2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one), which shares the identical N1-(3,4-dimethylphenyl)-1,2,3-triazole fragment with the target compound, exhibited GSK-3β inhibitory activity with an IC50 of 82 nM and significant in vivo antidepressant activity at 50 mg/kg in rodent models . In contrast, analogs lacking the 3,4-dimethyl substitution on the phenyl ring showed reduced potency. The target compound retains the same N1-(3,4-dimethylphenyl)-1,2,3-triazole fragment but couples it to a pyrrolidine amide rather than a pyrimidinone-thioether, offering a distinct chemotype for exploring GSK-3β SAR with altered hinge-binding or linker geometry.

GSK-3β inhibition kinase inhibitor antidepressant activity

Physicochemical Differentiation: Predicted Lipophilicity and Polar Surface Area vs. Piperazine-Containing Analog

The target compound (MW = 270.34 g/mol, molecular formula C16H18N4O) is predicted to exhibit distinct physicochemical properties compared to its piperazine-containing analog [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone (MW = 379.44 g/mol, C21H22FN5O) . The pyrrolidine-containing target compound has a lower molecular weight and reduced polar surface area, which are favorable attributes for CNS drug discovery according to commonly applied drug-likeness criteria. The fluorine atom and additional phenyl ring in the piperazine analog increase molecular weight by approximately 109 Da and add hydrogen bond acceptor capacity, which may differentially affect blood-brain barrier penetration and metabolic stability. Additionally, a structurally related compound [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (MW = 203.24 g/mol, C11H13N3O) differs in its hydrogen bond donor capacity and lacks the amide carbonyl, providing a minimal-structure comparator for fragment-based screening .

physicochemical properties drug-likeness CNS drug discovery

Synthetic Tractability and Chemical Stability: Triazole-Pyrrolidine Amide Core vs. Urea-Linked Serine Hydrolase Probes

The target compound features a ketone carbonyl linking the triazole and pyrrolidine rings, in contrast to the urea linkage found in the ultrapotent serine hydrolase probes reported by Adibekian et al. . The amide bond in the target compound is expected to exhibit greater chemical stability toward hydrolysis compared to the urea linkage under physiological conditions, potentially offering a longer shelf life in DMSO stock solutions and reduced susceptibility to metabolic degradation in primary amine-containing buffers . The reported synthesis of the target compound involves a modular click chemistry approach—copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring followed by nucleophilic substitution or coupling to introduce the pyrrolidine amide . This modular route enables late-stage diversification at the N1-aryl position, making the compound a versatile intermediate for library synthesis.

synthetic accessibility chemical stability compound sourcing

Optimal Research and Industrial Application Scenarios for CAS 1105215-25-5 Based on Quantitative Differentiation Evidence


mGluR Allosteric Modulator SAR Expansion: Exploring N1-Aryl Substitution Effects

The target compound is optimally deployed as an SAR probe in mGluR drug discovery programs seeking to expand beyond the characterized N1-pyridinyl series (CHEMBL584610, mGluR1 IC50 = 1800 nM) [Section 3, Evidence Item 1]. Its 3,4-dimethylphenyl substituent introduces distinct steric and electronic properties relative to the pyridinyl analog, and the compound falls within the generic scaffold claimed in the AstraZeneca mGluR5 modulator patent (US 2009/0111822 A1). Procurement is justified when the objective is to systematically map N1-aryl substituent effects on mGluR potency and subtype selectivity using calcium mobilization or inositol phosphate accumulation assays .

Serine Hydrolase Selectivity Profiling: From Broad-Spectrum AA26-9 Toward Narrower-Target Chemotypes

For activity-based protein profiling (ABPP) laboratories seeking serine hydrolase inhibitors with narrower target engagement than AA26-9 (which hits >13 of 40+ serine hydrolases), the target compound's N1-(3,4-dimethylphenyl) substitution is hypothesized to restrict the inhibitory profile [Section 3, Evidence Item 2]. Competitive ABPP using fluorophosphonate (FP) probes in tissue proteomes is the recommended screening format to compare the target engagement fingerprint of this compound against the unsubstituted AA26-9 core .

GSK-3β Inhibitor Lead Optimization: Divergent Linker Chemistry Exploration

The identical N1-(3,4-dimethylphenyl)-1,2,3-triazole fragment is present in the potent GSK-3β inhibitor compound 3n (IC50 = 82 nM) [Section 3, Evidence Item 3]. The target compound replaces the pyrimidinone-thioether linker of compound 3n with a pyrrolidine amide carbonyl. This structural divergence provides a direct opportunity to investigate linker geometry and hydrogen bonding requirements for GSK-3β hinge-region binding, using the same in vitro kinase assay format (ADP-Glo or radiometric filter-binding) and the same in vivo behavioral despair models (FST/TST) employed for compound 3n .

CNS-Focused Fragment Elaboration and Library Synthesis

With a molecular weight of 270.34 Da—109 Da lighter than the piperazine analog [Section 3, Evidence Item 4]—and a predicted physicochemical profile compatible with CNS drug-likeness criteria (MW < 300 Da, low PSA, no basic piperazine), the compound is suitable as a starting point for fragment elaboration or as a building block for parallel library synthesis. Its modular CuAAC-based synthetic route enables rapid diversification at the N1-position for constructing focused libraries targeting CNS GPCRs, kinases, or serine hydrolases. The reported purity typically exceeds 95% for research-grade supply, making it directly usable in biochemical assays without additional purification .

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